molecular formula C14H12BrNO3 B8202590 1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene

1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene

Cat. No.: B8202590
M. Wt: 322.15 g/mol
InChI Key: IATDHSYKZSZHCM-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methyl group, a nitro group, and a phenylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene typically involves multiple steps, starting from benzene derivatives. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions.

    Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.

Major Products

Scientific Research Applications

1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene depends on the specific application and the target molecule

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-2-methyl-4-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-10-12(15)7-8-13(16(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATDHSYKZSZHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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